N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic small molecule featuring a hybrid structure combining an indole core, a thiazolidinone ring, and a phenylmethylidene substituent. Key structural elements include:
- Thiazolidinone core (4-oxo-2-sulfanylidene): A heterocyclic ring associated with diverse bioactivities, including anticancer and antimicrobial effects .
- (5E)-Phenylmethylidene group: The E-configuration influences molecular planarity and binding interactions.
This compound’s design leverages the pharmacophoric features of indole (common in kinase inhibitors) and thiazolidinone (known for modulating enzyme activity), making it a candidate for drug discovery .
Properties
IUPAC Name |
2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-29-17-7-8-19-18(12-17)16(13-25-19)9-10-24-21(27)14-26-22(28)20(31-23(26)30)11-15-5-3-2-4-6-15/h2-8,11-13,25H,9-10,14H2,1H3,(H,24,27)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODONYMLRWCGM-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with 5-methoxyindole, the ethylation at the 3-position can be achieved using ethyl bromide in the presence of a base.
Thiazolidinone Ring Formation: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone.
Coupling Reaction: The final step involves coupling the indole derivative with the thiazolidinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidinone ring, using agents like sodium borohydride.
Substitution: Substitution reactions might occur at the indole or thiazolidinone rings, facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with indole and thiazolidinone moieties can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazolidinone-Based Analogues
Compound A : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- Structural Differences: Substituent on thiazolidinone: Benzylidene (vs. phenylmethylidene in the target). Configuration: Z-isomer at C5 (vs. E in the target), reducing planarity. Acetamide group: 2-methylphenyl (vs. 5-methoxyindole-ethyl).
- Implications: The Z-configuration may reduce steric hindrance but limit target engagement. Anti-proliferative activity in analogues suggests thiazolidinone derivatives broadly inhibit cancer cell growth .
Compound B : N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Structural Differences :
- Phenylmethylidene substitution : 4-Methoxy group enhances electron density.
- Acetamide group : 2-hydroxyphenyl (vs. methoxyindole-ethyl).
- Implications :
- Increased polarity from the hydroxyl group may improve solubility but reduce membrane permeability.
Indole-Containing Analogues
Compound C : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
- Structural Differences: Indole substitution: 4-Chlorobenzoyl at N1 (vs. unsubstituted indole in the target). Sulfonamide group: Replaces thiazolidinone.
- Implications :
Compound D : 2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
- Structural Differences :
- Heterocyclic substitution : Thiophene instead of phenyl in the methylidene group.
- Indole substitution : 5-Fluoro (vs. 5-methoxy).
- Implications: Thiophene’s electron-rich nature may alter redox properties.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound that combines an indole moiety with a thiazolidinone structure, potentially endowing it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from recent studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 370.46 g/mol. Its structure includes an indole ring, which is known for its pharmacological significance, and a thiazolidinone ring that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those with indole fragments. The compound has been evaluated for its antibacterial and antifungal properties:
-
Antibacterial Activity :
- The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, it showed superior activity compared to traditional antibiotics such as ampicillin and streptomycin.
- In a study assessing similar compounds, the most active derivatives demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 36.5–211.5 µM against strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Anticancer Activity
The indole-thiazolidinone hybrid has shown promising results in anticancer research:
-
Cytotoxicity :
- Compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thiazolidinones have been tested against various cancer cell lines, revealing significant antiproliferative effects. For instance, some derivatives displayed IC50 values below 10 µM against multiple cancer types .
- The selectivity indices indicated low cytotoxicity against normal cells while maintaining efficacy against cancerous cells.
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinone derivatives are closely linked to their structural features:
| Structural Feature | Biological Activity |
|---|---|
| Indole moiety | Enhances antimicrobial and anticancer properties |
| Thiazolidinone ring | Contributes to enzyme inhibition and cytotoxicity |
| Functional groups | Modifications can lead to improved potency |
Case Studies
Several case studies illustrate the effectiveness of compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thiazolidinones:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
